2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid
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Overview
Description
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the piperidine nitrogen with the Fmoc group, followed by the formation of the oxazole ring through cyclization reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride (NaH), and organic solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of complex molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands, aiding in the understanding of biological pathways.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can act as a protecting group, allowing selective reactions at other sites of the molecule. The piperidine and oxazole rings can interact with biological targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)pyrimidine-5-carboxylic acid: Similar structure but with a pyrimidine ring instead of an oxazole ring.
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-4-methyl-1H-imidazole-5-carboxylic acid: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
The uniqueness of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-methyl-1,3-oxazole-4-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxazole ring, in particular, differentiates it from similar compounds and may provide unique interactions with biological targets.
Properties
Molecular Formula |
C25H24N2O5 |
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Molecular Weight |
432.5 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C25H24N2O5/c1-15-22(24(28)29)26-23(32-15)16-10-12-27(13-11-16)25(30)31-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,16,21H,10-14H2,1H3,(H,28,29) |
InChI Key |
FZADEUKECQOLEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
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